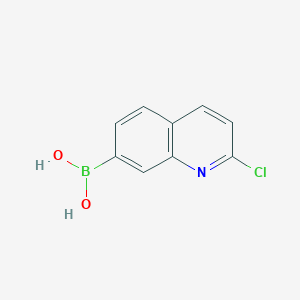
(2-Chloroquinolin-7-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Chloroquinolin-7-yl)boronic acid” is an organic compound with the CAS Number: 2377607-61-7 . It has a molecular weight of 207.42 and its IUPAC name is this compound . The compound is typically stored in a refrigerated environment .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H7BClNO2/c11-9-4-2-6-1-3-7 (10 (13)14)5-8 (6)12-9/h1-5,13-14H . This code provides a specific textual representation of the compound’s molecular structure.Chemical Reactions Analysis
Boronic acids, such as “this compound”, are known to form reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc . They are often used in organic chemistry as chemical building blocks and intermediates, predominantly in the Suzuki coupling .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 207.42 . It is typically stored in a refrigerated environment .Applications De Recherche Scientifique
Novel Water-Soluble Styrylquinolinium Boronic Acid as a Ratiometric Reagent
A novel water-soluble styrylquinolinium boronic acid was synthesized, demonstrating a selective oxidation by hypochlorite. This process, involving the replacement of the electron-withdrawing group (–BOH2) with an electron-donating group (–OH), resulted in a significant red shift in absorption and emission spectra, showcasing its potential as a ratiometric optical chemosensor for ClO− anions due to its high selectivity and fast response time (Qing Wang et al., 2013).
Synthesis of Borylated Quinolines and HIPK2 Inhibitors
This study demonstrates a palladium-catalyzed C-4 borylation of chloroquinolines with bis(pinacolato)diboron, leading to the efficient synthesis of borylated quinolines. These compounds were further converted into oxaborole, trifluoroborate salt, and boronic acid derivatives, showcasing their versatility in chemical synthesis and potential application in developing boron-based HIPK2 inhibitors for biomedical research (B. Das et al., 2022).
Boronic Acid Compounds in Pharmaceutical Agents
Boronic acid compounds, including derivatives of (2-Chloroquinolin-7-yl)boronic acid, are explored for their unique structural features, leading to their application in developing potent enzyme inhibitors, boron neutron capture agents for cancer therapy, and antibody mimics that recognize biologically important saccharides. This comprehensive review highlights the surge in interest and recent developments in the therapeutic potential of boronic acid compounds (Wen-qian Yang et al., 2003).
Fluorescent Boronic Acids for Sugar Binding
A study reports on boronic acids, including isoquinoline-7-boronic acid, demonstrating strong fluorescent intensity changes upon sugar binding. This characteristic is crucial for the successful design of chemosensors for carbohydrates, highlighting the potential of this compound derivatives in sensor technology and glucose monitoring applications (Sarah Laughlin et al., 2012).
Orientations Futures
Boronic acids and their esters, such as “(2-Chloroquinolin-7-yl)boronic acid”, are highly valuable building blocks in organic synthesis . Future research may focus on developing new chemistries using boron to fuel emergent sciences . Additionally, the exploration of novel applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry is a promising direction .
Mécanisme D'action
Target of Action
The primary target of (2-Chloroquinolin-7-yl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties may have an impact on its bioavailability.
Result of Action
The result of the action of this compound is the formation of a new carbon–carbon bond through the Suzuki–Miyaura coupling reaction . This leads to the creation of new organic compounds.
Action Environment
The action of this compound is influenced by the reaction conditions of the Suzuki–Miyaura coupling . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The environmental factors that influence the compound’s action, efficacy, and stability would therefore be the conditions under which the Suzuki–Miyaura coupling reaction is carried out.
Analyse Biochimique
Biochemical Properties
Boronic acids are known to interact with various enzymes and proteins, often acting as inhibitors
Cellular Effects
Boronic acids and their derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Boronic acids are known to bind to biomolecules and can inhibit or activate enzymes
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors
Propriétés
IUPAC Name |
(2-chloroquinolin-7-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BClNO2/c11-9-4-2-6-1-3-7(10(13)14)5-8(6)12-9/h1-5,13-14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRRCEBDWUPRSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=CC(=N2)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

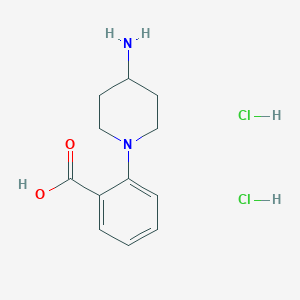
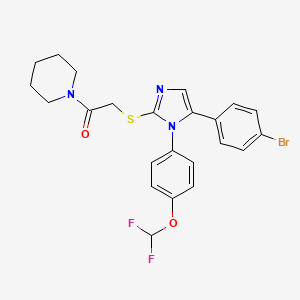
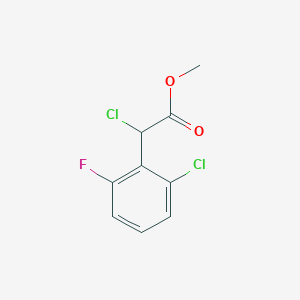
![1-(4-cyclopropanecarbonylpiperazin-1-yl)-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]ethan-1-one](/img/structure/B2970355.png)
![3-[(4-Chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2970357.png)
![(E)-N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-2-phenylethenesulfonamide](/img/structure/B2970358.png)
![N-[2-(4-chlorophenyl)ethyl]-2-({5-[(4-ethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2970360.png)
![Ethyl 2-methyl-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2970361.png)
![N-(2-ethylphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2970365.png)
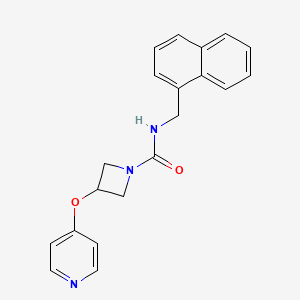
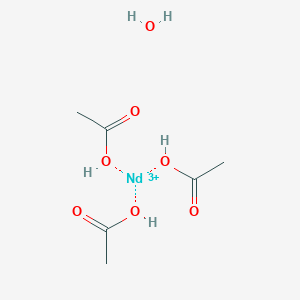
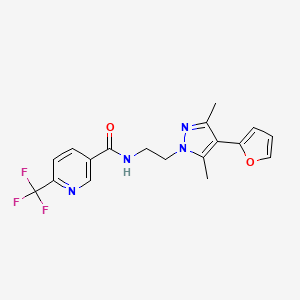

![4-methyl-N-[4-(1-{[(3-methylbutyl)amino]carbonyl}cyclohexyl)phenyl]benzamide](/img/structure/B2970373.png)